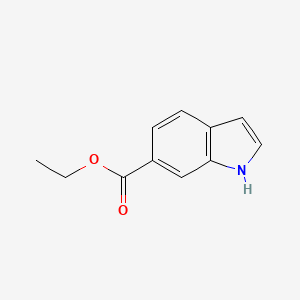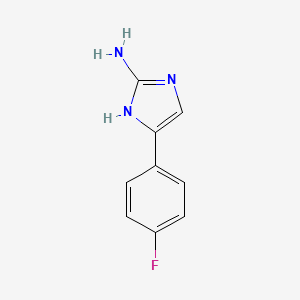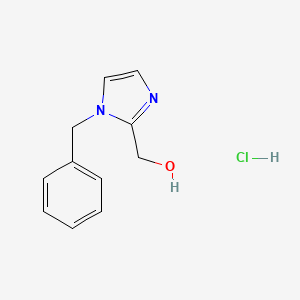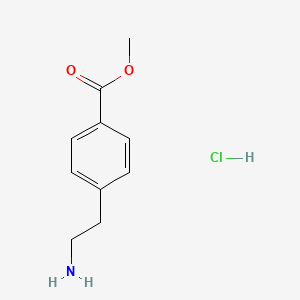
Ethyl 1H-indole-6-carboxylate
概要
説明
Ethyl 1H-indole-6-carboxylate is a chemical compound with the molecular formula C11H11NO2 and a molecular weight of 189.21 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H11NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3 . This code provides a specific representation of the molecule’s structure. Chemical Reactions Analysis
This compound is used as a reactant in the synthesis of N-substituted indole derivatives as novel Mcl-1 inhibitors . More detailed information about its chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It should be stored in a dark place, sealed in dry conditions .科学的研究の応用
Synthetic Applications
Ethyl 1H-indole-6-carboxylate is primarily utilized in the synthesis of various indole derivatives, a core structure in many biologically active compounds. One study describes the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate, demonstrating its utility in producing acylated indoles with specific functional groups or hetero atoms. This process notably occurs at the C3-position or on the benzene moiety of the indole nucleus, highlighting the compound's versatility in synthetic chemistry (Tani et al., 1990). Additionally, a novel strategy for indole synthesis from ethyl pyrrole-2-carboxylate has been developed, further showcasing the compound's significance in synthesizing functionally diverse indoles (Tani et al., 1996).
Chemical Transformations
This compound also plays a crucial role in chemical transformations, such as the synthesis of formyl-1H-indole-2-carboxylates. This process involves the conversion of sulfomethyl groups to formyl functions, demonstrating the compound's utility in producing valuable synthetic intermediates (Pete et al., 2006). Furthermore, the compound has been used in the preparation of various substituted ethyl 1-ethyl-1H-indole-2-carboxylates, which are of interest in the development of new antiarrhythmic agents (Javed & Shattat, 2005).
Pharmaceutical Research
In pharmaceutical research, this compound derivatives have been explored for their potential anti-hepatitis B virus activities. A series of ethyl 5-hydroxyindole-3-carboxylates were synthesized and evaluated, with some compounds showing significant anti-HBV activity, surpassing that of the positive control, lamivudine. This highlights the compound's potential in developing new antiviral agents (Zhao et al., 2006)
Safety and Hazards
将来の方向性
Indoles, including Ethyl 1H-indole-6-carboxylate, are significant heterocyclic systems in natural products and drugs . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the exploration of their biological properties are potential future directions .
作用機序
Target of Action
Ethyl 1H-indole-6-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and they play a crucial role in its biological activity.
Mode of Action
The compound interacts with its targets through a process known as electrophilic substitution, which occurs readily on indole due to excessive π-electrons delocalization . This interaction results in changes to the target’s function, which can lead to various biological effects.
Biochemical Pathways
Indole derivatives, including this compound, are known to affect a variety of biochemical pathways. For instance, they have been reported to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence several pathways and their downstream effects.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable ADME properties that contribute to their bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given the wide range of biological activities associated with indole derivatives . For example, certain indole derivatives have shown inhibitory activity against influenza A , suggesting that this compound may also have antiviral effects.
特性
IUPAC Name |
ethyl 1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAKZTRHBLCYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569983 | |
| Record name | Ethyl 1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50820-64-9 | |
| Record name | Ethyl 1H-indole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80569983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














